molecular formula C32H45NO2 B14568014 (Anthracen-9-yl)methyl dioctylcarbamate CAS No. 61574-49-0

(Anthracen-9-yl)methyl dioctylcarbamate

Cat. No.: B14568014
CAS No.: 61574-49-0
M. Wt: 475.7 g/mol
InChI Key: CLAHAQBRFZJKPZ-UHFFFAOYSA-N
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Description

(Anthracen-9-yl)methyl dioctylcarbamate is an organic compound that features an anthracene moiety linked to a dioctylcarbamate group. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making it a valuable component in various applications, including organic electronics and photochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Anthracen-9-yl)methyl dioctylcarbamate typically involves the reaction of anthracene derivatives with dioctylcarbamate. One common method is the nucleophilic substitution reaction where anthracene is functionalized with a leaving group, such as a halide, which then reacts with dioctylcarbamate under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(Anthracen-9-yl)methyl dioctylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(Anthracen-9-yl)methyl dioctylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Anthracen-9-yl)methyl dioctylcarbamate involves its interaction with molecular targets through its anthracene moiety. The compound can intercalate into DNA, affecting its structure and function. Additionally, its photophysical properties allow it to participate in energy transfer processes, making it useful in photodynamic therapy and other applications .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

(Anthracen-9-yl)methyl dioctylcarbamate is unique due to its combination of the anthracene moiety with the dioctylcarbamate group, which imparts distinct chemical and physical properties. This combination enhances its solubility and stability, making it more versatile for various applications compared to other anthracene derivatives .

Properties

CAS No.

61574-49-0

Molecular Formula

C32H45NO2

Molecular Weight

475.7 g/mol

IUPAC Name

anthracen-9-ylmethyl N,N-dioctylcarbamate

InChI

InChI=1S/C32H45NO2/c1-3-5-7-9-11-17-23-33(24-18-12-10-8-6-4-2)32(34)35-26-31-29-21-15-13-19-27(29)25-28-20-14-16-22-30(28)31/h13-16,19-22,25H,3-12,17-18,23-24,26H2,1-2H3

InChI Key

CLAHAQBRFZJKPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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